molecular formula C8H12ClNO3 B10814752 Pyridoxine-d3 Hydrochloride

Pyridoxine-d3 Hydrochloride

Cat. No.: B10814752
M. Wt: 208.66 g/mol
InChI Key: ZUFQODAHGAHPFQ-NIIDSAIPSA-N
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Description

Defining the Research Significance of Pyridoxine-d3 Hydrochloride as a Deuterated Analogue

This compound is a stable isotope-labeled version of Pyridoxine (B80251) Hydrochloride (a form of Vitamin B6), where three hydrogen atoms on the methyl group are replaced with deuterium (B1214612). This seemingly minor change has significant implications for research. While chemically similar to its non-deuterated counterpart, its increased mass allows it to be distinguished in analytical techniques like mass spectrometry. clearsynth.comclearsynth.com Its primary role is as an internal standard for the accurate quantification of pyridoxine and its metabolites in biological samples. evitachem.comcaymanchem.com This is critical for understanding Vitamin B6 metabolism, which is essential for over 100 enzymatic reactions in the human body, including amino acid metabolism and neurotransmitter synthesis. The use of this deuterated analogue enhances the reliability and accuracy of analytical results, making it a vital compound in nutritional science, clinical chemistry, and metabolic research. thalesnano.com

Foundational Principles of Deuterated Compounds in Chemical Biology and Quantitative Analysis

Deuterated compounds, like this compound, are foundational to modern chemical biology and quantitative analysis. clearsynth.comcymitquimica.com The key principle behind their use is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions involving the cleavage of this bond. wikipedia.org This property can be exploited to study reaction mechanisms and to create drugs with improved metabolic stability and longer half-lives. wikipedia.orgsymeres.com

In quantitative analysis, particularly in mass spectrometry, deuterated compounds serve as ideal internal standards. thalesnano.com Because they are chemically almost identical to the analyte of interest, they behave similarly during sample preparation and analysis, correcting for any loss or variation. thalesnano.com However, their higher mass allows them to be detected as a separate entity by the mass spectrometer, enabling precise and accurate quantification of the non-labeled compound. researchgate.netacs.org This approach significantly improves the specificity and reliability of measurements in complex biological matrices. symeres.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFQODAHGAHPFQ-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

Pyridoxine-d3 Hydrochloride is a white to off-white solid. biomall.in It is the hydrochloride salt of a deuterated form of pyridoxine (B80251). cymitquimica.com

PropertyValueSource
Chemical FormulaC₈H₈D₃NO₃·HCl caymanchem.com
Molecular Weight208.66 g/mol cymitquimica.com
CAS Number1189921-12-7 caymanchem.com
AppearanceWhite to Off-White Solid biomall.incymitquimica.com
Melting Point>201°C (decomposes) biomall.inmedchemexpress.com
SolubilitySoluble in water, slightly soluble in DMSO and Methanol caymanchem.combiomall.in
Purity≥95% (HPLC), ≥99% deuterated forms (d1-d3) caymanchem.com
Storage Temperature-20°C caymanchem.comlgcstandards.com

Synthesis and Manufacturing

The synthesis of Pyridoxine-d3 Hydrochloride involves introducing deuterium (B1214612) into the pyridoxine (B80251) molecule. One common method is a base-catalyzed hydrogen-deuterium exchange reaction. researchgate.netosti.gov In this process, N-benzylpyridoxine is treated with deuterium oxide (heavy water) in the presence of a base, which facilitates the exchange of hydrogen atoms on the 2-methyl group with deuterium atoms. researchgate.netosti.gov

Another approach involves the reduction of a precursor molecule, such as α4-3-O-isopropylidene-5-pyridoxic acid, using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.netosti.gov This method specifically inserts deuterium into the 5-hydroxymethyl group. researchgate.net Following the deuteration step, the resulting deuterated pyridoxine can be converted to its hydrochloride salt. cymitquimica.com The industrial synthesis of the non-deuterated pyridoxine backbone often utilizes the "oxazole method," which involves the condensation of 1,3-oxazole derivatives with dienophiles.

Applications in Mass Spectrometry and Quantitative Analysis

Role as an Internal Standard

In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known amount to help quantify the analyte of interest. thalesnano.com this compound is an ideal internal standard for measuring levels of natural pyridoxine (B80251) because it has nearly identical chemical and physical properties. caymanchem.comthalesnano.com This ensures that it behaves similarly during sample extraction, purification, and ionization in the mass spectrometer. However, due to the three deuterium (B1214612) atoms, it has a higher molecular weight than natural pyridoxine. This mass difference allows the mass spectrometer to distinguish between the analyte (pyridoxine) and the internal standard (this compound), enabling highly accurate and precise quantification by correcting for any variations during the analytical process. nih.gov

Research Findings on Analytical Method Enhancement

Research has demonstrated the value of using deuterated standards like this compound to improve analytical methods. For instance, methods have been developed for the simultaneous quantitative analysis of various vitamin B6 forms in biological samples using isotope dilution mass spectrometry with deuterated versions of pyridoxine, pyridoxal (B1214274), pyridoxamine (B1203002), and pyridoxic acid. nih.gov These methods, which involve complex HPLC separation followed by GC/MS analysis, have been successfully applied to measure vitamin B6 levels in liver, milk, urine, and feces. nih.gov The use of this compound as an internal standard helps to eliminate matrix effects—interferences from other components in the sample—and improves the accuracy of LC-MS/MS measurements, achieving detection limits as low as 0.1 ng/mL in plasma. Furthermore, in situations where non-deuterated pyridoxine shows overlapping signals with other compounds, the use of a deuterated standard is necessary for clear resolution and accurate quantification.

Mechanistic Enzymology Studies Leveraging Pyridoxine D3 Hydrochloride

Biochemical Characterization of Pyridoxal (B1214274) 5'-Phosphate Dependent Enzymes

PLP-dependent enzymes are a large and diverse group, catalyzing a wide array of reactions crucial for cellular metabolism, primarily involving amino acids. ebi.ac.ukfrontiersin.org These enzymes facilitate transformations such as transamination, decarboxylation, racemization, and various substitution or elimination reactions. frontiersin.orglibretexts.org The catalytic versatility of PLP is rooted in its ability to form a Schiff base (or internal aldimine) with the ε-amino group of a conserved lysine (B10760008) residue in the enzyme's active site. ebi.ac.ukfrontiersin.org When a substrate amino acid binds, it displaces the lysine, forming a new external aldimine. This covalent linkage is key to the catalytic process, as the pyridine (B92270) ring of PLP acts as an "electron sink," stabilizing the negatively charged intermediates that form during the reaction. libretexts.orgnih.gov

For instance, studies on pyridoxamine (B1203002) (pyridoxine)-5'-phosphate oxidase using [4',4'-2H]PNP (a deuterated form of a pyridoxine (B80251) derivative) revealed a large deuterium (B1214612) isotope effect (V H/V D of 6.5). This finding suggests that the hydride transfer from the substrate to the flavin cofactor, an enzyme reduction step, is the rate-limiting step in the oxidation of pyridoxine 5'-phosphate (PNP). nih.gov Similarly, kinetic isotope effect studies on aspartate aminotransferase have shown that the deprotonation of the Cα-H bond of the substrate is partially rate-limiting in the thermal reaction. nih.govnih.gov

Isotopically labeled substrates are also instrumental in tracking metabolites through complex biochemical pathways. nih.gov By using deuterated precursors, researchers can follow the incorporation of the isotope into various downstream products, thereby elucidating the sequence of enzymatic reactions. nih.gov

EnzymeDeuterated Substrate/AnalogueKey Finding from Isotope EffectReference
Pyridoxamine-5'-phosphate Oxidase[4',4'-2H]Pyridoxine 5'-PhosphateA large KIE (6.5) indicates that enzyme reduction via hydride transfer is the rate-limiting step. nih.gov
Aspartate AminotransferaseDeuterated L-aspartic acidDeprotonation of the Cα-H bond is partially rate-limiting. nih.govnih.gov
Serine Palmitoyltransferase (bacterial)[2,3,3-D]l-serineA clear isotope effect suggests subtle differences in catalytic mechanism compared to the human enzyme. nih.gov
Table 1: Examples of Mechanistic Insights Gained from Deuterated Substrates in PLP-Dependent Enzyme Studies.

The catalytic cycle of all PLP-dependent enzymes involves the formation of a covalent adduct between the coenzyme and the amino acid substrate, known as an external aldimine or Schiff base. frontiersin.org The dynamics of this Schiff base linkage are central to catalysis. Isotopic labeling, including the use of deuterated substrates, has been pivotal in studying these dynamics.

Femtosecond transient absorption spectroscopy on the PLP-valine Schiff base demonstrated a significant deuterium dependence. acs.orgnih.gov This was attributed to an excited-state proton transfer from the Cα-hydrogen of the amino acid, a key step in the formation of the resonance-stabilized carbanionic intermediate known as the quinonoid. acs.orgnih.gov The quinonoid is a critical intermediate in many PLP-catalyzed reactions, including transamination and decarboxylation. nih.gov The lack of a deuterium effect when using an amino acid without a Cα-proton confirmed that the observed effect was indeed due to the transfer of the Cα-proton. acs.orgnih.gov

Furthermore, advanced techniques like neutron crystallography, which can visualize deuterium and hydrogen atoms, have been used to study enzyme-substrate adducts directly. science.gov In a study of aspartate aminotransferase, neutron diffraction revealed a deuterium atom positioned in a low-barrier hydrogen bond between the Schiff base and the substrate, providing insight into the electronic modulation that facilitates catalysis. science.gov

Delineating Coenzyme Function and Catalytic Mechanisms via Deuterated Substrates

Contributions to Research on Enzymatic Steps in Amino Acid Metabolism Pathways

Pyridoxine-d3 Hydrochloride is a valuable tool for investigating the complex pathways of amino acid metabolism. Because PLP is a coenzyme in a vast number of reactions involving amino acids, deuterated pyridoxine can be used to trace the flow of atoms through these metabolic networks. ebi.ac.uk

Studies using deuterated amino acids in D₂O with PLP-dependent enzymes like aspartate aminotransferase have been conducted to understand the stereochemistry and mechanism of proton exchange at the α- and β-carbons of amino acids. cdnsciencepub.comsoton.ac.uk For example, NMR studies of the PLP-catalyzed deuteration of α-aminobutyric acid and homoserine determined the relative rates of proton exchange at different positions, revealing that α-H exchange is faster than transamination, which in turn is faster than β-H exchange. cdnsciencepub.com Such studies help to build a detailed picture of the reaction sequence and the intermediates involved. The general mechanism for PLP-dependent β-substitution reactions involves the formation of a quinonoid intermediate followed by the elimination of a leaving group. acs.org Isotope labeling experiments are crucial for confirming these proposed mechanisms in specific enzymes. acs.org

Insights into Enzymatic Reactions Involved in Neurotransmitter Biosynthesis

The synthesis of several key neurotransmitters is dependent on PLP-catalyzed decarboxylation reactions. webofjournals.comdrugbank.com For example, the production of dopamine (B1211576) and serotonin (B10506) from their respective amino acid precursors, L-DOPA and 5-hydroxytryptophan, is catalyzed by the PLP-dependent enzyme aromatic L-amino acid decarboxylase. frontiersin.org Similarly, the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate (B1630785) is catalyzed by glutamate decarboxylase, another PLP-dependent enzyme. mdpi.com

The use of deuterated pyridoxine (as d3-PLP) has been instrumental in studying these pathways. In a zebrafish model of hypophosphatasia, a condition that can lead to vitamin B6-responsive seizures, researchers used d3-PLP to demonstrate that the hydrolysis of PLP was impaired. mdpi.com This impairment leads to lower levels of the active coenzyme in the central nervous system, which in turn reduces the activity of PLP-dependent enzymes like glutamate decarboxylase, disrupting the balance of neurotransmitters and causing seizures. mdpi.com This research highlights how deuterated compounds can be used to link enzymatic dysfunction to physiological outcomes.

Application in Rational Enzyme Inhibitor Design and Mechanistic Evaluation

A detailed understanding of enzyme mechanisms, often gained through studies with deuterated substrates, is fundamental for the rational design of specific and potent enzyme inhibitors. ansto.gov.aunih.gov By identifying rate-limiting steps and the structure of transition states, medicinal chemists can design molecules that mimic these states or bind irreversibly to the active site, thereby blocking the enzyme's function.

This compound and other deuterated substrates contribute to this field by:

Validating Drug Targets: Confirming the mechanism of a target enzyme and its role in a specific pathway.

Evaluating Inhibitor Mechanism: Determining how a potential inhibitor interacts with the enzyme and whether it affects specific steps in the catalytic cycle. For example, if an inhibitor is designed to block substrate binding, its effect should be independent of the KIE related to a later chemical step.

Probing Enzyme-Inhibitor Interactions: Using techniques like mass spectrometry with deuterated molecules to understand how an inhibitor binds and which parts of the substrate or coenzyme it interacts with. ansto.gov.au

Synergistic Integration with Multi-Omics Data for Holistic Biological Systems Understanding

The era of "big data" in biology has ushered in the field of multi-omics, which involves the integrated analysis of various "omes," such as the genome, proteome, transcriptome, and metabolome. This holistic approach provides a more comprehensive understanding of complex biological systems. The integration of data from studies using this compound with multi-omics datasets holds significant promise for elucidating the intricate roles of vitamin B6 in health and disease.

By combining quantitative data on pyridoxine levels, obtained using this compound as an internal standard, with transcriptomic and proteomic data, researchers can unravel the downstream effects of vitamin B6 on gene expression and protein synthesis. For instance, a study could correlate pyridoxine levels with the expression of genes and proteins involved in neurotransmitter synthesis, a key process in which vitamin B6 is a cofactor. cymitquimica.com This integrated approach can reveal novel regulatory networks and pathways influenced by vitamin B6 status.

Furthermore, multi-omics can be leveraged to predict synergistic drug combinations and identify new therapeutic targets. nih.govarxiv.orgresearchgate.net For example, by analyzing how cancer cell lines with different genetic and metabolic profiles respond to pyridoxine, potentially in combination with other therapeutic agents, researchers can develop more personalized and effective treatment strategies. Deep learning models can be trained on these multi-omics datasets to predict drug synergy and uncover the underlying mechanisms of action. nih.govarxiv.org

A recent multi-omics analysis demonstrated how vitamin D supplementation from a young age can modulate molecules involved in signal transduction in the mouse striatum, highlighting the power of this approach to understand the effects of nutrients on brain function. nih.gov Similar studies incorporating precise quantification of vitamin B6 vitamers using deuterated standards could provide profound insights into neurological health and disease.

Conceptualization and Development of Novel Deuterated Pyridoxine Analogues for Expanded Research Applications

The success of this compound as an internal standard has paved the way for the development of new deuterated pyridoxine analogues with expanded research applications. The chemical structure of pyridoxine offers multiple sites for modification, allowing for the design of a wide range of derivatives with unique properties. researchgate.net

Researchers are exploring the synthesis of pyridoxine analogues with deuterium labels at different positions within the molecule. This could provide more detailed information about the metabolic fate of different parts of the vitamin B6 molecule. For example, selectively deuterated pyridoxols have been used to study the spectroscopy of vitamin B6 compounds. acs.org

Furthermore, novel analogues are being designed to act as therapeutic agents themselves. For instance, pyridoxine derivatives are being investigated as potential antitumor agents. researchgate.net A new antioxidative vitamin B6 analogue has been shown to modulate cell proliferation and protect against cellular damage, suggesting its potential in treating diseases related to oxidative stress. nih.gov Another line of research focuses on creating pyridoxine analogues with enhanced properties, such as increased catalytic activity as antioxidants. acs.org The development of such compounds opens up new avenues for therapeutic intervention in a variety of diseases.

The synthesis and characterization of these novel deuterated analogues will continue to be a vibrant area of research, driven by the need for more sophisticated tools to probe the complex biology of vitamin B6.

Exploration of Advanced Automation and High-Throughput Platforms for Deuterated Pyridoxine-Based Analyses

The demand for rapid and efficient analysis of large numbers of biological samples has driven the development of advanced automation and high-throughput screening platforms. researchgate.net These technologies are particularly relevant for studies involving deuterated standards like this compound, where precise and reproducible quantification is paramount.

Automated sample preparation systems can significantly reduce manual labor and the risk of human error, which is especially important in clinical chemistry where a high volume of samples are analyzed. lcms.cz Fully automated platforms that integrate sample preparation with liquid chromatography-mass spectrometry (LC-MS/MS) analysis offer a streamlined workflow for the quantification of vitamin B6 and other analytes. lcms.cz

High-throughput screening assays can be developed to rapidly assess the effects of various compounds, including novel pyridoxine analogues, on cellular processes. This enables the screening of large chemical libraries to identify potential drug candidates. The use of automation in hydrogen/deuterium exchange mass spectrometry (HDX-MS) is also a growing area, allowing for more efficient analysis of protein structure and dynamics. acs.orgresearchgate.net

The integration of robotics, liquid handling workstations, and microplate-based formats allows for high-speed analyses, accelerating the pace of research. researchgate.net As these technologies continue to evolve, they will undoubtedly play an increasingly important role in deuterated pyridoxine-based research, from basic science to clinical applications.

Comparative Analysis: Pyridoxine D3 Hydrochloride Vs. Non Deuterated Pyridoxine

Strategic Approaches for Deuterium Incorporation into Pyridoxine Scaffolds

The targeted placement of deuterium atoms onto the pyridoxine molecule can be achieved through several synthetic routes. These methods range from direct exchange reactions to more complex multi-step syntheses, each offering distinct advantages in terms of specificity and efficiency.

Base-Catalyzed Exchange Reactions with Deuterium Oxide

A common and direct method for deuterium incorporation is through base-catalyzed hydrogen-deuterium exchange. libretexts.org This approach leverages the acidity of specific protons on the pyridoxine ring. For instance, deuterium can be introduced into the 2-methyl group of the pyridoxine structure by facilitating an exchange reaction with deuterium oxide (D₂O) in the presence of a base. researchgate.netosti.gov Research has shown that treating N-benzyl pyridoxine with deuterium oxide under basic conditions effectively inserts deuterium at the 2-methyl position. researchgate.netosti.gov This method is advantageous due to the ready availability and relatively low cost of deuterium oxide. nih.gov The basic conditions promote the deprotonation of the target C-H bond, allowing for the subsequent quenching of the resulting carbanion with a deuteron (B1233211) from the D₂O solvent. cedarville.edu

Reductive Syntheses Utilizing Deuterated Reagents

Reductive methods employing deuterium-delivering reagents represent another powerful strategy for introducing deuterium into specific positions of the pyridoxine molecule. A notable example is the use of lithium aluminum deuteride (B1239839) (LiAlD₄), a potent deuterated reducing agent. researchgate.netosti.gov This reagent can be used to reduce a carboxylic acid derivative of pyridoxine, such as α⁴-3-O-isopropylidene-5-pyridoxic acid, to introduce two deuterium atoms into the 5-hydroxymethyl group, yielding pyridoxine-d₂. researchgate.netosti.gov This approach offers high specificity in deuterium placement, dictated by the position of the reducible functional group. Similarly, other deuterated reducing agents can be employed to target different functionalities on the pyridoxine scaffold.

Multi-Step Chemical Synthesis of Complex Deuterated Pyridoxine Derivatives

For more complex deuteration patterns or when direct exchange or reduction is not feasible, multi-step total synthesis provides a versatile, albeit more demanding, route. msu.edu This approach involves constructing the deuterated pyridoxine molecule from simpler, often commercially available, deuterated starting materials. google.com For example, a total synthesis of deuterated pyridoxal (B1214274) was achieved through a Diels-Alder reaction, which offered a more efficient alternative to a low-yield hydrogen exchange procedure. sci-hub.ru This strategy allows for precise control over the location and number of deuterium atoms incorporated into the final molecule. While this method can be lengthy, it is invaluable for preparing specifically labeled complex derivatives that are inaccessible by other means.

Preparation of Phosphorylated and Other Biologically Active Deuterated Pyridoxine Metabolites

Once deuterated pyridoxine is synthesized, it can be converted into its various biologically active forms, including the phosphorylated vitamers pyridoxal-5'-phosphate (PLP) and pyridoxamine-5'-phosphate (PMP). researchgate.netosti.gov These conversions are often accomplished using established biochemical or chemical phosphorylation methods. For instance, deuterated pyridoxine can be transformed into deuterated pyridoxal, pyridoxamine (B1203002), and pyridoxic acid. researchgate.netosti.gov Subsequently, these can be phosphorylated to yield the corresponding deuterated phosphate (B84403) esters. researchgate.netosti.goviaea.org The ability to synthesize these deuterated metabolites is critical, as they are the active coenzyme forms involved in numerous metabolic processes. mdpi.com Enzymatic methods, leveraging enzymes from the vitamin B6 salvage pathway, can also be employed for these transformations, offering high specificity and efficiency. nih.govnih.gov

Comprehensive Assessment of Isotopic Purity and Labeling Efficiency in Synthesized Materials

A critical aspect of synthesizing deuterated compounds is the verification of their isotopic purity and the efficiency of the labeling process. rsc.org This is essential to ensure the reliability of data obtained from studies using these labeled materials. Several analytical techniques are employed for this purpose.

High-resolution mass spectrometry (HRMS) is a primary tool for determining the level of deuterium incorporation. rsc.org By comparing the mass-to-charge ratio of the deuterated compound to its unlabeled analog, the number of incorporated deuterium atoms can be confirmed, and the isotopic enrichment can be calculated. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H-NMR, provides detailed structural information, confirming the specific sites of deuterium labeling and the structural integrity of the molecule. rsc.org ¹H-NMR can also be used to assess the degree of deuteration by observing the disappearance or reduction of signals corresponding to the replaced protons. epj-conferences.org

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, especially for the analysis of derivatized, non-phosphorylated forms of deuterated vitamin B6. researchgate.netosti.gov This method allows for the separation and quantification of different isotopologues, providing a comprehensive picture of the labeling efficiency. nih.gov

The combination of these analytical methods ensures a thorough characterization of the synthesized deuterated pyridoxine and its derivatives, confirming their suitability for use in demanding research applications. rsc.org

Table of Isotopic Purity and Labeling Efficiency Assessment Methods:

Analytical TechniqueInformation ProvidedPrimary Application
High-Resolution Mass Spectrometry (HRMS)Precise mass measurement, determination of the number of incorporated deuterium atoms, and calculation of isotopic enrichment. rsc.orgQuantifying the overall level of deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H)Confirmation of the specific location of deuterium labels and assessment of structural integrity. rsc.orgVerifying the position of deuterium incorporation.
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and quantification of different isotopologues, especially for derivatized forms. researchgate.netosti.govAnalyzing the distribution of deuterated species.

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a gold standard for the accurate quantification of analytes in complex biological matrices. cdc.gov This technique utilizes a stable isotope-labeled version of the analyte of interest, such as this compound, as an internal standard (IS). sigmaaldrich.com The fundamental principle of IDMS is the addition of a known amount of the isotopically labeled standard to a sample before any processing or analysis. fiveable.me Because the stable isotope-labeled internal standard (SIL-IS) is chemically and physically almost identical to the endogenous analyte, it experiences the same variations during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.comlgcstandards.com By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, any losses or variations in signal intensity are effectively canceled out, leading to highly accurate and precise quantification. fiveable.mewuxiapptec.com

Theoretical Underpinnings of Stable Isotope Internal Standardization in Mass Spectrometry

The core principle of stable isotope internal standardization lies in the near-identical physicochemical properties of the analyte and its isotopically labeled counterpart. lgcstandards.com Stable isotopes are non-radioactive forms of an element that contain a different number of neutrons in their nucleus, resulting in a different mass but the same chemical behavior. lgcstandards.com In the case of this compound, three hydrogen atoms on the methyl group of pyridoxine are replaced with deuterium (D), a stable isotope of hydrogen. sigmaaldrich.com This labeling results in a mass shift of +3 Da (Daltons) compared to the unlabeled pyridoxine. sigmaaldrich.com

When this compound is added to a biological sample, it mixes with the endogenous pyridoxine. During subsequent steps like extraction, derivatization, and injection into the analytical instrument, any loss of the analyte will be accompanied by a proportional loss of the internal standard. wuxiapptec.com Similarly, during ionization in the mass spectrometer's source, both the analyte and the internal standard are affected equally by matrix components that can cause ion suppression or enhancement. wuxiapptec.comnih.gov The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). fiveable.me By calculating the ratio of the peak areas of the analyte and the internal standard, and comparing this to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy. researchgate.net

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters for Pyridoxine Vitamer Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of multiple vitamin B6 vitamers in a single analytical run. nih.govbesjournal.com The optimization of LC-MS/MS parameters is crucial for achieving the required sensitivity, selectivity, and accuracy for profiling these vitamers.

The various forms of vitamin B6, known as vitamers, which include pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP), are structurally similar but have different polarities. nih.govresearchgate.net Effective chromatographic separation is essential to distinguish between these vitamers and prevent co-elution, which can lead to inaccurate quantification.

Reversed-phase high-performance liquid chromatography (HPLC) is a commonly employed technique for separating B6 vitamers. researchgate.netnih.gov The use of a C18 column is a popular choice. researchgate.netnih.gov To enhance the retention and separation of these polar compounds on a nonpolar stationary phase, ion-pairing agents such as sodium hexanesulfonate or n-octanesulfonic acid are often added to the mobile phase. researchgate.netnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of all vitamers within a reasonable run time. nih.gov For instance, a gradient of acetonitrile (B52724) in a phosphate buffer can effectively separate the different B6 vitamers. nih.gov In some methods, hydrophilic interaction chromatography (HILIC) has also been successfully used for the separation of B vitamins. nih.gov

A study on the determination of B6 vitamers in human hair utilized a reversed-phase Poroshell EC-C18 column with a gradient mobile phase consisting of water with 0.1% formic acid and 0.1% heptafluorobutyric acid (A) and acetonitrile with 0.1% formic acid (B). nih.gov The elution started with 100% A, followed by a gradient to 100% B, which allowed for the separation of the vitamers. nih.gov Another study on human milk analysis found that a UPLC HSS T3 column provided adequate separation and reproducible peak areas for various B-vitamins, including pyridoxal, pyridoxine, and pyridoxamine. besjournal.com

Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. creative-proteomics.com Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are targeted MS/MS techniques that provide excellent quantitative performance. creative-proteomics.comproteomics.com.au In SRM/MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and then a specific product ion (a fragment of the precursor) is selected in the third quadrupole (Q3) for detection. creative-proteomics.comsrmatlas.org This two-stage mass filtering significantly reduces background noise and enhances specificity. srmatlas.org

The selection of precursor and product ion transitions is a critical step in developing an SRM/MRM method. srmatlas.org For Pyridoxine-d3, the precursor ion would be the protonated molecule [M+H]+ with an m/z corresponding to its molecular weight plus a proton. The product ions are generated by collision-induced dissociation (CID) and are specific to the structure of the molecule. For instance, in the analysis of vitamin B6 vitamers in human hair, the precursor ion for pyridoxine (PN) was m/z 170.1, and a product ion of m/z 152.1 was monitored. nih.gov For the internal standard, Pyridoxine-d3, the precursor ion would be m/z 173.1, and a corresponding product ion would be selected for quantification.

The optimization of MS parameters such as collision energy and cone voltage is essential to maximize the signal intensity for each transition. besjournal.com By monitoring multiple transitions for each analyte (one for quantification and one or more for confirmation), the confidence in the identification and quantification is increased. worktribe.com

Table 1: Example of Optimized LC-MS/MS Parameters for Pyridoxine Vitamer Analysis

ParameterSettingReference
ColumnReversed-phase Poroshell EC-C18 nih.gov
Mobile Phase ALC-MS-grade water with 0.1% formic acid and 0.1% heptafluorobutyric acid nih.gov
Mobile Phase BAcetonitrile with 0.1% formic acid nih.gov
Flow Rate0.4 mL/min nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) besjournal.com
Drying Gas Temperature300 °C nih.gov
Drying Gas Flow8 L/min nih.gov

Isotopic interference, or "cross-talk," can occur when the isotopic pattern of the analyte contributes to the signal of the internal standard, or vice versa. researchgate.netacs.org This is a particular concern when the mass difference between the analyte and the SIL-IS is small and when the analyte is present at a much higher concentration than the internal standard. researchgate.net For this compound, the +3 Da mass difference from the native pyridoxine is generally sufficient to minimize direct overlap of the primary isotopic peaks. sigmaaldrich.com

However, natural isotopic abundance (e.g., the presence of ¹³C in the analyte) can lead to M+1 and M+2 peaks for the analyte that could potentially interfere with the M peak of the internal standard if the mass difference is not large enough. researchgate.net Careful selection of the SIL-IS with an adequate mass difference (ideally 4-5 Da) is a key strategy to minimize this interference. wuxiapptec.com

Another potential issue with deuterium-labeled standards is the possibility of back-exchange of deuterium for hydrogen, which can lead to the formation of unlabeled analyte from the internal standard. wuxiapptec.com This is less of a concern for deuterium on a methyl group, as in Pyridoxine-d3, compared to deuterium on exchangeable sites like hydroxyl or amine groups.

To mitigate any residual isotopic interference, several strategies can be employed:

High-Resolution Mass Spectrometry: Using high-resolution mass spectrometers can help to resolve the analyte and internal standard signals from any interfering peaks. rsc.org

Correction Calculations: Mathematical corrections can be applied to the data to account for the known natural isotopic abundance and any measured isotopic impurity of the internal standard. nih.gov

Optimizing SRM Transitions: Selecting SRM transitions that are less prone to interference can also be an effective strategy. nih.gov

Mass Spectrometric Detection and Quantification Strategies (e.g., SRM, MRM)

Strategies for Addressing Matrix Effects and Enhancing Analytical Robustness in Diverse Biological Matrices

Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a major challenge in LC-MS bioanalysis. nih.govtandfonline.com These effects can lead to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. wuxiapptec.comnih.govtandfonline.com Since the SIL-IS co-elutes with the analyte and has the same ionization properties, it experiences the same degree of ion suppression or enhancement. wuxiapptec.com This allows for accurate correction of the analyte signal.

However, in some cases, particularly with deuterium-labeled standards, a slight shift in retention time can occur compared to the unlabeled analyte. cdc.govwuxiapptec.com This can cause the analyte and internal standard to experience different matrix effects if they elute at different points on a steep gradient of interfering compounds. cdc.gov While the three deuterium atoms in Pyridoxine-d3 are unlikely to cause a significant retention time shift, it is a factor to consider during method development.

To further enhance analytical robustness and minimize matrix effects, the following strategies can be employed:

Effective Sample Preparation: Thorough sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a significant portion of the interfering matrix components before LC-MS analysis. cdc.gov

Optimized Chromatography: Achieving good chromatographic separation of the analyte from the bulk of the matrix components is crucial. tandfonline.com This can be achieved by optimizing the column, mobile phase, and gradient conditions.

Use of a Diverter Valve: A diverter valve can be used to direct the flow from the LC column to waste during the parts of the run where highly interfering compounds, such as salts and phospholipids, elute, thus preventing them from entering the mass spectrometer source.

By combining the use of a high-quality stable isotope-labeled internal standard like this compound with optimized sample preparation and chromatographic methods, it is possible to develop robust and reliable LC-MS/MS assays for the accurate quantification of pyridoxine and its vitamers in a wide range of complex biological matrices.

Table 2: Research Findings on the Application of Pyridoxine-d3 as an Internal Standard

Study FocusMatrixKey FindingReference
Quantification of Vitamin B3 and B6 VitamersHuman HairPyridoxine-(methyl-d3) hydrochloride was successfully used as an internal standard for the LC-MS/MS analysis of multiple B vitamers. nih.gov
Analysis of B-vitamins in Human MilkHuman MilkPyridoxal-(methyl-d3) was used as an internal standard to correct for method variability, including matrix and ionization effects, in a UPLC-MS/MS method. besjournal.com
Quantification of B3 and B6 Vitamers in PlasmaHuman PlasmaAn LC-MS/MS method was developed using pyridoxine hydrochloride (PN)-D3 as an internal standard to quantify five B6 vitamers and nicotinamide. mdpi.com
Simultaneous Analysis of Vitamin B1 and B6Whole BloodPLP-D3 was used as an internal standard for the isocratic UPLC-MS/MS analysis of thiamine (B1217682) and pyridoxal-5'-phosphate. psu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Deuterated Pyridoxine Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, pyridoxine, due to its polar nature and high boiling point, is not directly amenable to GC analysis. Therefore, a critical step in the GC-MS analysis of pyridoxine is its conversion into a volatile derivative. The use of this compound as an internal standard is integral to this process, as it undergoes the same derivatization reaction and chromatographic behavior as the unlabeled analyte, thereby ensuring accurate quantification. researchgate.net

Several derivatization methods have been successfully employed to create volatile pyridoxine derivatives suitable for GC-MS analysis. These include:

Silylation: This is one of the most common derivatization techniques for compounds with active hydrogen atoms, such as the hydroxyl groups in pyridoxine. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. scispace.comchiron.no For instance, derivatization with MSTFA can produce the tris-TMS derivative of pyridoxine, which is thermally stable and exhibits good chromatographic properties. chiron.noudspub.comresearchgate.net

Acylation: This method involves the introduction of an acyl group, typically using reagents like acetic anhydride (B1165640) in the presence of a catalyst such as pyridine (B92270). This converts the hydroxyl groups into esters, increasing the volatility of the molecule. scispace.com

tert-Butyldimethylsilylation: Using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), this technique forms tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are often more stable than their trimethylsilyl (B98337) (TMS) counterparts. mdpi.com

The choice of derivatization reagent depends on factors such as the complexity of the sample matrix, the desired sensitivity, and the potential for side reactions. In all cases, this compound is added to the sample prior to derivatization, ensuring that any variability in the reaction efficiency or sample loss during workup is compensated for. The resulting deuterated derivative is then easily distinguished from the non-deuterated analyte by the mass spectrometer due to its higher mass-to-charge ratio (m/z).

Rigorous Method Validation Protocols for this compound-Based Assays

For any analytical method to be considered reliable and fit for purpose, it must undergo a thorough validation process. The use of this compound as an internal standard is a key component of a robust assay, but the entire methodology must be rigorously tested. The following subsections detail the critical validation parameters for a GC-MS assay for pyridoxine utilizing its deuterated counterpart.

Establishment of Linearity and Defining the Quantitative Working Range

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. To establish linearity, a series of calibration standards containing known concentrations of pyridoxine and a constant concentration of this compound are prepared and analyzed. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte.

The quantitative working range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Table 1: Representative Linearity Data for a GC-MS Pyridoxine Assay

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
102802722700001.038
205654322715002.083
5014152602705005.232
100282560027100010.427
150424890027080015.689
200568940027120020.980

This table is generated for illustrative purposes based on typical analytical data.

The linearity is typically evaluated by visual inspection of the calibration curve and by statistical methods, such as calculating the coefficient of determination (R²). A value of R² > 0.99 is generally considered acceptable. researchgate.net

Evaluation of Analytical Precision (Intra-day and Inter-day) and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Intra-day precision (repeatability) is assessed by analyzing replicate samples of at least three different concentrations within the same day.

Inter-day precision (intermediate precision) is determined by analyzing replicate samples on different days, often by different analysts and using different equipment if possible.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.

Table 2: Representative Intra-day and Inter-day Precision and Accuracy Data

Target Concentration (ng/mL)Intra-day Mean Measured Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Mean Measured Concentration (ng/mL)Inter-day Precision (%RSD)Inter-day Accuracy (%)
3029.82.599.330.54.1101.7
100101.21.8101.298.73.598.7
180178.61.599.2182.13.8101.2

This table is generated for illustrative purposes based on typical analytical data. Acceptance criteria for precision are often an RSD of <15% (or <20% at the LLOQ), and for accuracy, the mean value should be within ±15% of the nominal value (or ±20% at the LLOQ). nih.gov

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 3: Representative LOD and LOQ Data for a GC-MS Pyridoxine Assay

ParameterValue (ng/mL)
Limit of Detection (LOD)2.0
Limit of Quantification (LOQ)5.0

This table is generated for illustrative purposes based on typical analytical data from sources such as Nùñez-Vergara et al. (2001). chiron.noudspub.comresearchgate.net

Performance of Recovery Studies and Comprehensive Robustness Testing

Recovery studies are performed to evaluate the efficiency of the extraction procedure. This is done by comparing the analytical response of an analyte from an extracted sample with the response of a standard solution of the same concentration. The use of this compound as an internal standard is particularly beneficial here, as it helps to normalize for any losses during the extraction process. Average recovery of 99.2% for pyridoxine has been reported in validated methods. udspub.com

Robustness testing is designed to evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a GC-MS method, these variations might include:

Changes in the GC oven temperature ramp rate.

Variations in the carrier gas flow rate.

Different injection volumes.

Using columns from different batches.

Variations in the pH of the extraction solvent.

The results of the robustness testing are used to identify the critical parameters that must be carefully controlled to ensure the method's performance. The use of a deuterated internal standard like this compound inherently improves the robustness of an assay by compensating for minor variations in chromatographic and mass spectrometric conditions. aptochem.com

Applications of this compound in Unraveling Metabolic Networks

Introduction

This compound, a deuterated form of vitamin B6, serves as a powerful tool in the field of metabolic research. Its unique isotopic signature allows scientists to trace the intricate pathways of vitamin B6 metabolism and its influence on various cellular processes. This article explores the specific applications of this compound in elucidating metabolic fates, investigating enzymatic mechanisms, and discovering novel metabolic routes.

Q & A

Q. What are the key physicochemical properties of Pyridoxine-d3 Hydrochloride, and how do they influence experimental design?

this compound is a deuterated isotopologue of pyridoxine hydrochloride, with a molecular formula of C₈H₁₂ClNO₃ (deuterated at three positions) and a molecular weight of 205.64 g/mol . It is a white crystalline solid, soluble in water and alcohol but poorly soluble in acetone and ether. These properties necessitate specific handling protocols, such as using aqueous buffers for dissolution and avoiding organic solvents in formulations. Stability is maintained under controlled storage (protected from light and moisture), and degradation occurs in the presence of oxidizing agents . Researchers should validate solubility and stability under experimental conditions to ensure reproducibility.

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is a standard method for quantifying pyridoxine derivatives, as validated by USP protocols for pyridoxine hydrochloride tablets . For deuterated variants, liquid chromatography-mass spectrometry (LC-MS) is preferred to distinguish isotopic peaks and ensure specificity. Method validation should include parameters like linearity (5–200 µg/mL range), precision (RSD <2%), and recovery rates (>95%) . Rapid microbiological methods, such as membrane filtration, are also applicable for raw material validation in sterile formulations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Personal protective equipment (PPE) must include nitrile or PVC gloves, lab coats, and safety goggles to prevent dermal and ocular exposure. Local exhaust ventilation is required during powder handling to mitigate inhalation risks, as particulate matter can cause respiratory irritation . Chronic exposure to high doses (>100 mg/day) may induce sensory neuropathy, necessitating strict adherence to dosage limits and regular neurological monitoring in in vivo studies .

Advanced Research Questions

Q. How can researchers address discrepancies in toxicity data between this compound and its non-deuterated counterpart?

While both forms share similar metabolic pathways (conversion to pyridoxal phosphate), deuterated compounds may exhibit altered pharmacokinetics due to the kinetic isotope effect. Comparative studies should measure plasma half-life, tissue distribution, and enzymatic conversion rates using isotopic tracing (e.g., deuterium NMR or LC-MS/MS). For example, deuterated forms may show delayed clearance in hepatic metabolism, requiring adjusted dosing regimens in pharmacokinetic models . Contradictory neurotoxicity reports (e.g., threshold variations) should be resolved via dose-response studies in animal models, with histopathological assessments of peripheral nerves .

Q. What methodological considerations apply to ecological impact assessments of this compound?

Current ecological data gaps (e.g., biodegradability, aquatic toxicity) highlight the need for targeted studies. Researchers should conduct OECD 301F biodegradation tests and acute toxicity assays using Daphnia magna or algae. Preliminary data suggest low bioaccumulation potential (log Pow <1), but long-term ecotoxicity profiles remain unvalidated . Experimental designs must account for environmental matrices (e.g., soil vs. water) and use isotopic labeling to track environmental persistence .

Q. How can isotopic purity of this compound be ensured in metabolic tracing studies?

Isotopic purity (>98% deuterium incorporation) is critical for avoiding signal interference in mass spectrometry. Researchers should employ nuclear magnetic resonance (¹H-NMR) and high-resolution mass spectrometry (HRMS) for batch verification. Stability studies under physiological conditions (e.g., pH 7.4, 37°C) must confirm minimal hydrogen-deuterium exchange over experimental timelines. Contamination risks from non-deuterated solvents or reagents require stringent quality control, including blank runs and isotopic correction algorithms .

Methodological Guidelines

  • Experimental Design : Use factorial designs to evaluate interactions between this compound and excipients in formulations. For example, assess viscosity-reducing agents (e.g., benzenesulfonic acid) using rheological profiling .
  • Data Contradictions : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps, such as reconciling neurotoxicity thresholds with therapeutic efficacy .
  • Ethical Compliance : Adhere to Institutional Animal Care and Use Committee (IACUC) guidelines for neuropathy studies, including humane endpoints and post-exposure monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.